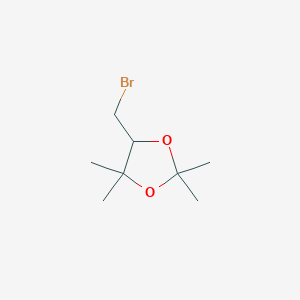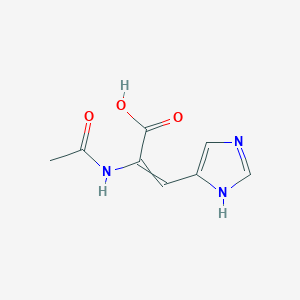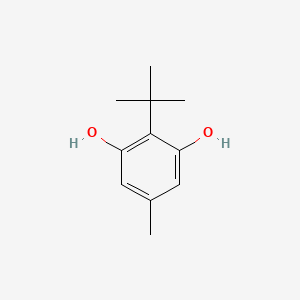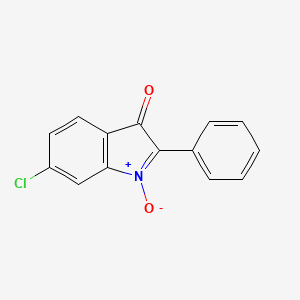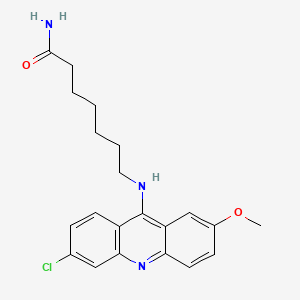
sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane is a specialized organosilicon compound It is characterized by the presence of a cyclopentadienyl group attached to a propyl chain, which is further bonded to a trimethoxysilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane typically involves the reaction of cyclopentadienyl derivatives with trimethoxysilane under controlled conditions. The reaction is often catalyzed by transition metals to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of fixed bed reactors where the reactants are passed over a catalyst bed at elevated temperatures. The process is designed to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopentadienyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the silicon center or the cyclopentadienyl ring, depending on the reagents used.
Substitution: The trimethoxysilane group can participate in substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield cyclopentadienyl ketones or alcohols, while substitution can produce a variety of silane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-based reagents.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their compatibility and functionality in biological systems.
Industry: In industrial applications, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane involves its interaction with molecular targets through its silicon and cyclopentadienyl groups. These interactions can lead to the formation of stable bonds with organic and inorganic substrates, facilitating various chemical transformations. The pathways involved often include hydrolysis and condensation reactions, where the trimethoxysilane group plays a crucial role.
Comparaison Avec Des Composés Similaires
3-cyclopenta-2,4-dien-1-ylpropyl(triethoxy)silane: Similar in structure but with triethoxy groups instead of trimethoxy groups.
Trimethoxysilane: A simpler compound with only trimethoxy groups attached to silicon.
Uniqueness: Sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane is unique due to the presence of the cyclopentadienyl group, which imparts distinct chemical properties and reactivity compared to other silane compounds. This uniqueness makes it particularly valuable in specialized applications where such properties are desired.
Propriétés
Numéro CAS |
77102-54-6 |
|---|---|
Formule moléculaire |
C11H19NaO3Si |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
sodium;3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane |
InChI |
InChI=1S/C11H19O3Si.Na/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11;/h4-5,7-8H,6,9-10H2,1-3H3;/q-1;+1 |
Clé InChI |
JDDUNYFZTHQOBA-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCC[C-]1C=CC=C1)(OC)OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


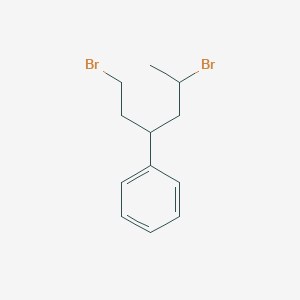
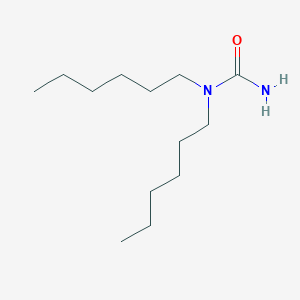


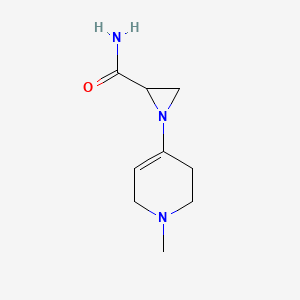
![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)

![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
